molecular formula C14H15NOS B3881271 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B3881271
M. Wt: 245.34 g/mol
InChI Key: ULOVXTCIGNRESU-UHFFFAOYSA-N
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Description

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with methoxy and dimethyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and quinoline derivatives under specific conditions. For instance, the reaction of 2-methylthio-3-quinolinecarboxaldehyde with methoxyacetone in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like indium(III) chloride can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines and thienoquinolines, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylthio-3-quinolinecarboxaldehyde
  • Methoxyacetone
  • Quinoline N-oxides

Uniqueness

What sets 8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline apart from similar compounds is its unique thienoquinoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .

Properties

IUPAC Name

8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-8-6-11-9(2)15-13-5-4-10(16-3)7-12(13)14(11)17-8/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVXTCIGNRESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N=C3C=CC(=CC3=C2S1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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